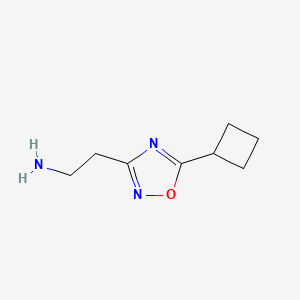

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is a chemical compound with the molecular formula C8H13N3O It is known for its unique structure, which includes a cyclobutyl group attached to an oxadiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine typically involves the reaction of cyclobutyl carboxylic acid with hydrazine to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate reagent, such as cyanogen bromide, to form the oxadiazole ring.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

The oxadiazole core is recognized as a pharmacophore in drug design. Research indicates that derivatives of oxadiazole exhibit a range of biological activities:

- Anticancer Activity : Preliminary studies suggest that the compound may have cytotoxic effects on cancer cell lines. For instance, related oxadiazole derivatives have shown IC50 values below 10 µM against breast cancer cells.

- Antimicrobial Properties : Research by Kumar et al. (2021) demonstrated that oxadiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) suggests that modifications on the oxadiazole ring can enhance efficacy.

Organic Synthesis

This compound serves as a versatile building block in synthetic chemistry. Its ability to undergo various transformations allows chemists to create more complex molecules:

- Synthesis of New Materials : It can be utilized in developing new pharmaceuticals and materials due to its reactive functional groups.

Material Science

Oxadiazole derivatives are explored for applications in material science:

- Energetic Materials : They are investigated for their potential use in explosives and propellants due to their energetic properties.

- Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of oxadiazoles make them suitable candidates for use in OLED technology.

Case Studies and Research Findings

Several studies have highlighted the biological activities and potential applications of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine:

| Biological Activity | Reference | Observed Effect |

|---|---|---|

| Anticancer Activity | Zhang et al. | IC50 < 10 µM in breast cancer cells |

| Antimicrobial Activity | Kumar et al. | Effective against multiple bacteria |

| Neuroprotective Effects | Smith et al. | Reduced oxidative stress in neurons |

Anticancer Activity

A study evaluated the cytotoxic effects of similar oxadiazole compounds on human breast cancer cells (MCF-7), showing a dose-dependent decrease in cell viability with significant potency observed at lower concentrations.

Antimicrobial Properties

Kumar et al. (2021) assessed the efficacy of various oxadiazole derivatives against common bacterial strains, highlighting their potential as effective antimicrobial agents.

Neuroprotective Effects

Research indicates that compounds with an oxadiazole core may exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cells.

Mécanisme D'action

The mechanism of action of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Cyclobutyl-1,3,4-oxadiazol-2-ol

- 3-Ethyl-1,2,4-oxadiazol-5-ol

- 5-Phenyl-1,3,4-oxadiazol-2-ol

Uniqueness

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Activité Biologique

2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C8H13N3O, characterized by the presence of a cyclobutyl group attached to an oxadiazole ring. This unique structure provides distinct steric and electronic properties that influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H13N3O |

| Molecular Weight | 167.20 g/mol |

| LogP | -0.17 |

| Rotatable Bonds | 3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the 1,2,4-oxadiazole moiety can exhibit a range of pharmacological effects:

- Antimicrobial Activity : The oxadiazole ring has been associated with antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Properties : Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation and migration by targeting specific pathways involved in tumor growth . For instance, structure-activity relationship (SAR) studies have identified analogues that effectively inhibit Sirtuin 2 (Sirt2), a protein implicated in cancer progression .

- Neuroprotective Effects : Some research suggests that oxadiazole derivatives may protect neural cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Studies

- Anticancer Activity : A study focusing on the inhibition of Sirt2 revealed that certain 1,2,4-oxadiazole-based compounds significantly reduced cell viability in prostate cancer models. The inhibition mechanism was linked to competitive binding with the enzyme's active site .

- Antimicrobial Efficacy : A comprehensive review highlighted various 1,2,4-oxadiazole derivatives demonstrating potent antimicrobial activity against a range of pathogens. The review emphasized the significance of structural modifications in enhancing bioactivity .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole ring or the amine chain can significantly impact biological activity. For instance:

- Substituting different groups on the oxadiazole ring can enhance antimicrobial potency.

- Altering the length or branching of the ethylamine side chain may affect anticancer efficacy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxadiazole derivatives:

Propriétés

IUPAC Name |

2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c9-5-4-7-10-8(12-11-7)6-2-1-3-6/h6H,1-5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCQGJGMBRAEEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NC(=NO2)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.